molecular formula C12H17ClN2 B1452413 6-chloro-N-cyclohexyl-N-methylpyridin-2-amine CAS No. 1220036-28-1

6-chloro-N-cyclohexyl-N-methylpyridin-2-amine

Cat. No.: B1452413
CAS No.: 1220036-28-1
M. Wt: 224.73 g/mol
InChI Key: YBJOPZJADJTHJX-UHFFFAOYSA-N
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Description

6-chloro-N-cyclohexyl-N-methylpyridin-2-amine is a chemical compound with the molecular formula C₁₂H₁₇ClN₂ and a molecular mass of 224.73 g/mol . This compound is characterized by the presence of a chloro group, a cyclohexyl group, and a methyl group attached to a pyridine ring.

Preparation Methods

The synthesis of 6-chloro-N-cyclohexyl-N-methylpyridin-2-amine typically involves the reaction of 6-chloro-2-pyridinamine with cyclohexylmethylamine under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

6-chloro-N-cyclohexyl-N-methylpyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-chloro-N-cyclohexyl-N-methylpyridin-2-amine has various applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmacological agent.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 6-chloro-N-cyclohexyl-N-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

6-chloro-N-cyclohexyl-N-methylpyridin-2-amine can be compared with other similar compounds such as:

    6-Chloro-2-pyridinamine: Lacks the cyclohexyl and methyl groups.

    N-Cyclohexyl-N-methyl-2-pyridinamine: Lacks the chloro group.

    6-Chloro-N-methyl-2-pyridinamine: Lacks the cyclohexyl group.

The presence of the chloro, cyclohexyl, and methyl groups in this compound contributes to its unique chemical and biological properties .

Properties

IUPAC Name

6-chloro-N-cyclohexyl-N-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2/c1-15(10-6-3-2-4-7-10)12-9-5-8-11(13)14-12/h5,8-10H,2-4,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBJOPZJADJTHJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C2=NC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701250920
Record name 6-Chloro-N-cyclohexyl-N-methyl-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701250920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220036-28-1
Record name 6-Chloro-N-cyclohexyl-N-methyl-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220036-28-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-N-cyclohexyl-N-methyl-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701250920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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